molecular formula C24H31N3O3 B2692472 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide CAS No. 922115-52-4

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2692472
CAS RN: 922115-52-4
M. Wt: 409.53
InChI Key: SWIZDSHDAJNQCQ-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide, commonly known as MI-773, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied. MI-773 has the potential to become a valuable tool in cancer research, and

Scientific Research Applications

Antimicrobial and Antifungal Agents

Research has highlighted the synthesis of compounds related to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide, demonstrating significant antimicrobial and antifungal activities. For instance, Bardiot et al. (2015) discovered 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with potent fungicidal effects against Candida species, highlighting their potential as broad-spectrum antifungal agents. These findings were supported by the structure-activity relationship studies and in vivo efficacy in murine models, suggesting their applicability in treating fungal infections (Bardiot et al., 2015).

DNA and Protein Binding Studies

The interaction of related compounds with DNA and proteins has been extensively studied to understand their biological activities and potential therapeutic applications. For example, N. Raj (2020) synthesized new paracetamol derivatives and investigated their DNA-binding interactions, demonstrating significant interactions via intercalation. Additionally, these compounds showed strong binding with bovine serum albumin (BSA), suggesting their potential role in drug delivery systems and as pharmacological agents (N. Raj, 2020).

Corrosion Inhibition

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide and its analogs have been explored as corrosion inhibitors for metals in acidic environments. A. Nasser and M. A. Sathiq (2016) studied the inhibitory effect of N-[morpholin-4-yl(phenyl)methyl]acetamide on mild steel in hydrochloric acid, revealing more than 90% inhibition efficiency and suggesting its potential application in protecting metal surfaces (A. Nasser & M. A. Sathiq, 2016).

Antioxidant Activities

Compounds structurally related to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide have been evaluated for their antioxidant properties. Boudebbous et al. (2021) conducted a study on N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, demonstrating its potent free radical scavenging activity. This research provides insights into the antioxidant mechanisms and suggests potential applications in preventing oxidative stress-related diseases (Boudebbous et al., 2021).

Structural and Material Science

The structural aspects and properties of compounds containing the acetamide group have been a subject of research in materials science. Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, revealing their potential in forming gels and crystalline solids under different conditions. This research indicates the utility of such compounds in developing new materials with specific optical and structural properties (Karmakar et al., 2007).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-18-5-3-4-6-23(18)30-17-24(28)25-16-22(27-11-13-29-14-12-27)19-7-8-21-20(15-19)9-10-26(21)2/h3-8,15,22H,9-14,16-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIZDSHDAJNQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide

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